triphosphate de ((2R,3S,5R)-3-hydroxy-5-(5-méthyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tétrahydrofuran-2-yl)méthyle de sodium

Vue d'ensemble

Description

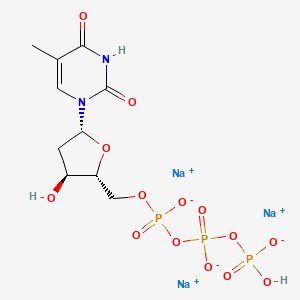

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple phosphate groups and a pyrimidine base, making it a valuable molecule in biochemical and pharmaceutical research.

Applications De Recherche Scientifique

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is widely used in scientific research, including:

Chemistry: As a reagent in phosphorylation reactions and as a standard in analytical chemistry.

Biology: In studies of nucleotide metabolism and enzyme activity.

Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and viral infections.

Industry: In the production of pharmaceuticals and as a component in biochemical assays.

Mécanisme D'action

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA replication, repair, and cellular metabolism.

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the nucleotide salvage pathway, which is essential for DNA synthesis .

Biochemical Pathways

dTTP is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids (DNA) by DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during replication, playing a crucial role in cell division and genetic propagation.

Result of Action

The primary result of dTTP action is the successful synthesis of DNA, which is critical for cell replication and survival. By serving as a building block for DNA, dTTP ensures the accurate replication of genetic material during cell division .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of dTTP incorporation into DNA. Additionally, the presence of other nucleotides and the overall cellular energy status (ATP levels) can also influence dTTP utilization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-triphosphate tetrasodium salt typically involves the phosphorylation of nucleosidesCommon reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can modify the phosphate groups, altering the compound’s properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, which have distinct biochemical properties and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine 5’-triphosphate: Similar in structure but with different biological activities.

Cytidine 5’-triphosphate: Another nucleotide with distinct biochemical properties.

Adenosine 5’-triphosphate: Widely known for its role in energy transfer within cells.

Uniqueness

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its multiple phosphate groups make it particularly valuable in studies of phosphorylation and energy transfer .

Activité Biologique

Thymidine 5'-triphosphate tetrasodium salt (dTTP) is a nucleotide that plays a critical role in DNA synthesis and cellular metabolism. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Overview

Thymidine 5'-triphosphate tetrasodium salt is a derivative of thymidine, consisting of a ribose sugar, a nitrogenous base (thymine), and three phosphate groups. It is essential for the synthesis of deoxyribonucleic acid (DNA), particularly during cell division and growth processes. The compound is widely used in molecular biology applications, including PCR (polymerase chain reaction) and DNA sequencing.

Target Enzymes

dTTP primarily interacts with several key enzymes involved in nucleotide metabolism and DNA synthesis:

- Thymidine Kinase : Phosphorylates thymidine to form dTTP, playing a crucial role in the nucleotide salvage pathway.

- Thymidylate Kinase : Converts dUMP to dTMP using dTTP as a phosphate donor.

- DNA Polymerases : Incorporate dTTP into newly synthesized DNA strands during replication.

Biochemical Pathways

The incorporation of dTTP into DNA is vital for maintaining genetic fidelity during replication. It serves as one of the four natural deoxynucleotides required for DNA polymerases to synthesize new DNA strands. The phosphorylation state of dTTP also influences its availability and activity within cellular pathways.

Biological Activity

The biological activity of thymidine 5'-triphosphate tetrasodium salt can be summarized as follows:

- Cell Proliferation : Essential for DNA replication, thus promoting cell division.

- Genetic Fidelity : Ensures accurate replication of genetic material, preventing mutations.

- Enzyme Regulation : Acts as a substrate for various kinases and polymerases involved in nucleotide metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Adenosine Triphosphate (ATP) | Purine nucleotide | Contains adenine instead of thymine |

| Cytidine Triphosphate (CTP) | Pyrimidine nucleotide | Contains cytosine instead of thymine |

| Guanosine Triphosphate (GTP) | Purine nucleotide | Contains guanine instead of thymine |

| Uridine Triphosphate (UTP) | Pyrimidine nucleotide | Contains uracil instead of thymine |

dTTP is unique due to its exclusive involvement in DNA synthesis, distinguishing it from other nucleotides that may participate in RNA synthesis or energy transfer.

Synthesis and Preparation Methods

The synthesis of thymidine 5'-triphosphate tetrasodium salt typically involves phosphorylation reactions. Common methods include:

- Phosphorylation of Nucleosides : Using reagents like phosphorus oxychloride and sodium hydroxide.

- Automated Chemical Synthesis : Large-scale production often employs continuous flow techniques to ensure high yield and purity.

Case Study 1: Role in Cancer Research

Research has demonstrated that dTTP levels are critical in cancer cell proliferation. A study showed that inhibiting thymidine kinase reduced dTTP availability, leading to decreased tumor growth in xenograft models.

Case Study 2: Application in Gene Therapy

In gene therapy, dTTP is used to enhance the efficiency of viral vectors. A study indicated that supplementing culture media with dTTP improved the transduction efficiency of adenoviral vectors in human cells .

Propriétés

IUPAC Name |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJTOALWGZWAI-SPSULGLQSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-46-2, 27821-54-1, 18423-43-3 | |

| Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5â?²-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.